Ethyl 3-{[(2-methylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate
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Overview
Description
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(2-METHYLPHENOXY)ACETAMIDO]BENZOATE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzoylpiperazine moiety and a methoxyphenoxyacetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(2-METHYLPHENOXY)ACETAMIDO]BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-benzoylpiperazine with ethyl 3-amino-4-(2-methylphenoxy)benzoate under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(2-METHYLPHENOXY)ACETAMIDO]BENZOATE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoylpiperazine moiety, using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions often result in the formation of new derivatives with modified functional groups .
Scientific Research Applications
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(2-METHYLPHENOXY)ACETAMIDO]BENZOATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: Preliminary studies suggest it may have pharmacological properties, making it a candidate for drug development.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds
Mechanism of Action
The mechanism of action of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(2-METHYLPHENOXY)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets. It is believed to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets are still under investigation, but it is thought to influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
ETHYL 4-(1-PIPERAZINYL)BENZOATE: This compound shares a similar piperazine structure but lacks the benzoyl and methoxyphenoxyacetamido groups.
ETHYL 4-(2-(4-PROPYLPIPERAZIN-1-YL)ACETAMIDO)BENZOATE: Similar in structure but with a propyl group instead of a benzoyl group
Uniqueness
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(2-METHYLPHENOXY)ACETAMIDO]BENZOATE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C29H31N3O5 |
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Molecular Weight |
501.6 g/mol |
IUPAC Name |
ethyl 4-(4-benzoylpiperazin-1-yl)-3-[[2-(2-methylphenoxy)acetyl]amino]benzoate |
InChI |
InChI=1S/C29H31N3O5/c1-3-36-29(35)23-13-14-25(24(19-23)30-27(33)20-37-26-12-8-7-9-21(26)2)31-15-17-32(18-16-31)28(34)22-10-5-4-6-11-22/h4-14,19H,3,15-18,20H2,1-2H3,(H,30,33) |
InChI Key |
LARJXUBTUBDWJG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)COC4=CC=CC=C4C |
Origin of Product |
United States |
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